molecular formula C13H14FNO B7966222 7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one

7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one

Cat. No.: B7966222
M. Wt: 219.25 g/mol
InChI Key: SDTUUEVYMZDLPY-UHFFFAOYSA-N
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Description

7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one is a fluorinated spiro compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a spiro linkage between an indene and a piperidinone moiety, with a fluorine atom attached to the indene ring. This structural configuration imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indene precursor, which is then subjected to a series of reactions to introduce the spiro linkage and the fluorine atom. The reaction conditions often involve the use of strong bases, such as sodium hydride, and fluorinating agents like Selectfluor. The final step usually involves cyclization to form the spiro structure under acidic or basic conditions .

Industrial Production Methods

Industrial production of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, Selectfluor, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione
  • 2,3-Dihydro-spiro[4H-1-benzopyran-4,4’-imidazolidine]-2’,5’-dione

Uniqueness

7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one is unique due to its specific spiro linkage and the presence of a fluorine atom, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds. Its structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-fluorospiro[2H-indene-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-10-3-1-2-9-11(16)8-13(12(9)10)4-6-15-7-5-13/h1-3,15H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTUUEVYMZDLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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